B1152067 ω-3 Arachidonic Acid Quant-PAK

ω-3 Arachidonic Acid Quant-PAK

Cat. No.: B1152067
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The ω-3 Arachidonic Acid Quant-PAK is designed for the convenient and precise quantification of ω-3 arachidonic acid in research settings using gas chromatography or liquid chromatography-mass spectrometry. Accurate measurement of fatty acids like ω-3 arachidonic acid is crucial in nutritional and clinical research, particularly for studying the balance between omega-3 and omega-6 polyunsaturated fatty acids (PUFAs). The omega-6 to omega-3 ratio, specifically the arachidonic acid (AA) to eicosapentaenoic acid (EPA) ratio, is a significant biomarker in cardiovascular health and inflammatory processes . Omega-3 PUFAs, including EPA, compete with arachidonic acid for incorporation into cell membranes and for the enzymatic production of eicosanoids, which are key signaling molecules in inflammation . Supplementation with omega-3 fatty acids has been shown to significantly alter the AA:EPA ratio and modulate the inflammatory response, partly by giving rise to specialized pro-resolving mediators such as resolvins . Global surveys of omega-3 status highlight the importance of reliable quantification methods for these fatty acids in population studies . This Quant-PAK facilitates such research by providing a kit that includes a deuterated internal standard (ω-3 arachidonic acid-d8) and a precisely weighed vial of unlabeled ω-3 arachidonic acid, allowing researchers to construct standard curves for highly accurate mass spectrometric analysis.

Properties

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for ω 3 Arachidonic Acid Analogs

Prospective Synthetic Pathways for ω-3 Eicosatetraenoic Acids

The synthesis of ω-3 eicosatetraenoic acids, a class of polyunsaturated fatty acids (PUFAs), is a significant challenge in organic chemistry due to the presence of multiple reactive cis-double bonds. wikipedia.org These molecules are of considerable interest for their biological activities. nih.gov

Total Organic Synthesis Approaches for Positional Isomers

Total organic synthesis provides a powerful means to create specific positional isomers of ω-3 eicosatetraenoic acids that may be difficult to isolate from natural sources. A convergent synthetic approach is often employed, which involves the coupling of smaller, well-defined chemical fragments. Key reactions in these syntheses often include Cu-mediated carbon-carbon bond formation to construct the methylene-interrupted poly-yne backbone. A critical and often challenging step is the partial hydrogenation of the multiple triple bonds to the corresponding cis-alkenes. The use of additives like 2-methyl-2-butene (B146552) has been shown to be crucial for the success of this partial reduction, preventing over-hydrogenation to the saturated alkane. escholarship.org Synthetic strategies that build the carbon chain through sequential Wittig reactions have also been successfully employed, avoiding the need to handle unstable poly-alkyne intermediates. acs.org

Chemo-Enzymatic Synthesis Utilizing Specific Biocatalysts

Chemo-enzymatic synthesis combines the precision of biocatalysts with the flexibility of traditional organic chemistry to create efficient and selective synthetic routes. chemrxiv.org Enzymes, with their high chemo-, regio-, and stereoselectivity, are increasingly used as indispensable tools in organic synthesis. nih.gov For the synthesis of ω-3 fatty acid analogs, lipases are commonly used for transesterification reactions. For example, a clean chemo-enzymatic synthesis of omega-3 monoacylglycerides has been developed in a two-step process. The first step involves the enzymatic transesterification of fish or linseed oil with solketal (B138546), followed by the hydrolysis of the resulting solketal esters catalyzed by solid acids. rsc.org Furthermore, lipoxygenases can be utilized to introduce hydroxyl groups at specific positions on the fatty acid chain, a key step in the synthesis of bioactive metabolites. acs.orgnih.gov The use of marine-derived biocatalysts is also an area of growing interest, as these enzymes often possess unique properties, such as stability at high temperatures or in organic solvents. mdpi.com

Synthesis of Stable Isotope-Labeled Analogs for Quantitative Research

Stable isotope-labeled analogs of ω-3 arachidonic acid are invaluable tools for quantitative research, enabling the tracking and quantification of these fatty acids and their metabolites in complex biological systems. acs.org Deuterium (²H) and carbon-13 (¹³C) are the most commonly used isotopes for this purpose. nih.govbiorxiv.org The synthesis of these labeled compounds is often achieved through a divergent scheme, where a common advanced intermediate is used to introduce the isotopic label late in the synthetic route. This approach allows for the efficient preparation of various labeled targets. nih.gov For example, site-specifically deuterated arachidonic acids have been synthesized to investigate the reaction mechanism of prostaglandin (B15479496) H synthase. nih.gov Dual-isotope labeling, where two different isotopes are incorporated into the same molecule, can further enhance the specificity of detection in mass spectrometry-based lipidomics studies. acs.orgbiorxiv.org

Derivatization Methods for Enhanced Spectroscopic and Chromatographic Analysis

Due to their inherent chemical properties, ω-3 fatty acids often require derivatization to improve their detection and separation in spectroscopic and chromatographic analyses. nih.govsemanticscholar.org The most common derivatization strategy for gas chromatography (GC) analysis is the conversion of the carboxylic acid group to a more volatile ester, typically a fatty acid methyl ester (FAME). scielo.brresearchgate.net This is often achieved by reaction with a methylating agent such as boron trifluoride in methanol. scielo.br For liquid chromatography-mass spectrometry (LC-MS) analysis, a variety of derivatization reagents can be employed to enhance ionization efficiency and improve sensitivity. nih.govsemanticscholar.org These reagents often introduce a charged or easily ionizable group onto the fatty acid molecule. semanticscholar.org

Below is an interactive table summarizing common derivatization reagents and their applications in the analysis of ω-3 fatty acids.

Derivatization ReagentAnalytical TechniquePurpose
Boron trifluoride in methanolGC-MS, GC-FIDForms volatile methyl esters (FAMEs) for improved chromatographic separation and detection. scielo.br
3-Picolylamine (3-PA)LC-MSEnhances sensitivity and selectivity in positive electrospray ionization mode. semanticscholar.org
2-Picolylamine (2-PA)LC-MSUsed for the determination of short-chain fatty acids. semanticscholar.org
Nitrophenylhydrazines (NPH)LC-MSFavorable labeling agents for carboxylic acids, providing low limits of detection. nih.gov

Design and Synthesis of Photoactivatable or Affinity-Tag Conjugates for Mechanistic Studies

To investigate the molecular mechanisms of action of ω-3 arachidonic acid and its metabolites, researchers have designed and synthesized sophisticated chemical probes. These probes often incorporate photoactivatable groups or affinity tags. Photoactivatable probes can be used to covalently cross-link the fatty acid analog to its protein binding partners upon irradiation with light, allowing for the identification of these interacting proteins. acs.orgnih.gov Affinity tags, such as biotin (B1667282), can be used to "fish out" binding partners from complex biological mixtures. acs.orgnih.govnyu.edu The synthesis of these probes often involves a chemo-enzymatic approach. For instance, a bio-orthogonal, photoreactive probe based on the scaffold of docosahexaenoic acid (DHA) has been synthesized. acs.orgnih.gov In this design, an alkyne serves as a handle to attach a fluorescent reporter group or a biotin affinity tag via a copper(I)-catalyzed azide-alkyne cycloaddition, also known as "click chemistry". acs.orgnih.gov

Advanced Structural and Isomeric Characterization Methodologies

High-Resolution Mass Spectrometry for Double Bond Positional Isomerism Elucidation

High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and specificity for the analysis of fatty acids. However, conventional collision-induced dissociation (CID) is often insufficient to pinpoint the location of double bonds within the acyl chain. To overcome this limitation, several innovative techniques have been developed.

Oxygen Attachment Dissociation (OAD-MS) is a powerful fragmentation technique that facilitates the localization of carbon-carbon double bonds in lipids. researchgate.netnih.gov This method involves the interaction of precursor ions with neutral oxygen radicals, leading to specific fragmentation patterns at the sites of unsaturation. nih.gov The resulting spectra are often straightforward to interpret, providing clear indicators of double bond positions. shimadzu.com OAD-MS is considered a safer and more user-friendly alternative to ozone-based methods. researchgate.netnih.gov

Key Findings from OAD-MS Analysis of Polyunsaturated Fatty Acids:

FeatureDescription
Fragmentation Mechanism Neutral radicals interact with and oxidize the double bonds, leading to cleavage at these specific sites. researchgate.net
Diagnostic Ions The m/z values of the resulting fragment ions directly correlate with the position of the double bonds within the fatty acid chain.
Applicability OAD-MS has been successfully applied to a variety of lipid classes in both positive and negative ionization modes. researchgate.net
Advantage Enables the differentiation of isomers that would be indistinguishable by conventional collision-induced dissociation. nih.gov

To enhance the ionization efficiency and achieve more informative fragmentation of fatty acids, charge-switch derivatization is employed. This technique involves chemically modifying the fatty acid with a permanently charged tag. acs.orgnih.gov A common derivatizing agent is N-(4-aminomethylphenyl)pyridinium (AMPP), which imparts a positive charge, allowing for robust analysis in positive ion mode. acs.orgnih.gov

Subsequent tandem mass spectrometry (MS/MS) of the derivatized fatty acid yields diagnostic fragment ions that can elucidate the positions of the double bonds. nih.govfao.org This approach significantly increases the sensitivity of detection, enabling the analysis of low-abundance fatty acid isomers. nih.gov

Table of Expected Diagnostic Fragment Ions for AMPP-Derivatized Monounsaturated Fatty Acid Isomers:

Fatty Acid IsomerDouble Bond PositionKey Diagnostic Fragment Ion (m/z)
18:1Δ6Varies based on cleavage around the double bond
18:1Δ9Varies based on cleavage around the double bond
18:1Δ11Varies based on cleavage around the double bond

Note: The specific m/z values for diagnostic fragments of polyunsaturated fatty acids like ω-3 arachidonic acid would be determined experimentally but follow the same principle of bond cleavage at unsaturation sites.

Ozonolysis-Induced Dissociation (OzID) is a highly specific technique that utilizes gas-phase reactions between mass-selected lipid ions and ozone. core.ac.ukwesternsydney.edu.au This interaction leads to oxidative cleavage at the carbon-carbon double bonds, generating product ions whose mass-to-charge ratios directly reveal the location of the unsaturation. core.ac.uknih.gov OzID can be applied to a wide range of lipid classes and adducts, providing unambiguous assignment of double bond positions. core.ac.ukwesternsydney.edu.au The combination of OzID with other techniques, such as charge-switch derivatization, further enhances its analytical power, enabling the characterization of complex isomeric mixtures. acs.orgbohrium.comresearchgate.net

Summary of OzID Fragmentation for a Generic Polyunsaturated Fatty Acid:

Precursor IonDouble Bond PositionExpected OzID Product Ions
[M+H]+ΔxAldehyde and Criegee ion fragments corresponding to cleavage at position x.
[M+H]+ΔyAldehyde and Criegee ion fragments corresponding to cleavage at position y.
[M+H]+ΔzAldehyde and Criegee ion fragments corresponding to cleavage at position z.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, including fatty acids. nih.gov While mass spectrometry excels at identifying molecular weight and fragmentation patterns, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment.

Two-dimensional (2D) NMR experiments are crucial for resolving the complex, often overlapping signals in the 1H NMR spectra of polyunsaturated fatty acids. huji.ac.ilyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. github.iosdsu.edu For ω-3 arachidonic acid, COSY is used to trace the connectivity of the protons along the entire carbon chain, from the terminal methyl group to the carboxylic acid end.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlation). github.iosdsu.edu This is essential for assigning the carbon signals of the fatty acid, including the specific carbons involved in the double bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. github.iosdsu.edu This long-range correlation is particularly useful for identifying the positions of the double bonds by correlating the alkene protons to the neighboring carbon atoms. It is also instrumental in confirming the assignment of the carbonyl carbon.

Illustrative 2D NMR Correlations for ω-3 Arachidonic Acid Structure Elucidation:

2D NMR TechniqueCorrelation ObservedStructural Information Gained
COSY Correlation between adjacent methylene (B1212753) and methine protons.Confirms the sequence of protons along the acyl chain.
HSQC Correlation between alkene protons and their corresponding carbons.Assigns the ¹³C chemical shifts of the double-bond carbons.
HMBC Correlation of an alkene proton to a carbon two or three bonds away.Pinpoints the precise location of the double bonds in the carbon chain.

To understand the behavior of ω-3 arachidonic acid in a biologically relevant context, such as within a cell membrane, solid-state NMR (ssNMR) is employed. nih.gov Unlike solution-state NMR where molecules tumble rapidly, ssNMR can analyze molecules in a more ordered, solid-like state, such as in lipid bilayers. mdpi.com This technique provides valuable insights into the conformation, dynamics, and orientation of the fatty acid acyl chain within the lipid assembly. nih.govrsc.org By studying parameters like chemical shift anisotropy and dipolar couplings, researchers can determine the degree of order of the carbon-carbon bonds in the acyl chain and how the fatty acid is packed within the membrane. nih.gov

Key Parameters Measured by Solid-State NMR in Lipid Assemblies:

ParameterInformation Provided
Chemical Shift Anisotropy (CSA) Provides information on the local electronic environment and molecular orientation.
Dipolar Couplings Gives insights into internuclear distances and the orientation of molecular segments.
Quadrupolar Couplings (e.g., from ²H labeling) Reveals details about molecular dynamics and the ordering of the acyl chains within the bilayer. rsc.org

Advanced Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatographic techniques are fundamental in the separation and purification of fatty acids. For complex molecules like ω-3 arachidonic acid, advanced methods are required to separate various isomers and ensure high purity of analytical standards.

Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. aocs.org In the context of fatty acids, chirality can arise from the presence of asymmetric carbon atoms, for instance, in hydroxylated or branched-chain fatty acids. While ω-3 arachidonic acid itself is not chiral, its derivatives or metabolites can be. Chiral chromatography is crucial for resolving these stereoisomers.

The separation is typically achieved by using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or gas chromatography (GC). The CSP interacts differently with each enantiomer, leading to different retention times and, thus, their separation. For instance, derivatives of fatty acids can be resolved on CSPs like cyclodextrin-based columns. The choice of the stationary phase and the mobile phase is critical for achieving optimal separation.

Table 1: Illustrative Example of Chiral Separation Parameters for Fatty Acid Enantiomers

ParameterCondition
Chromatograph High-Performance Liquid Chromatograph
Column Chiral Stationary Phase (e.g., Cellulose-based)
Mobile Phase Hexane/Isopropanol Gradient
Flow Rate 1.0 mL/min
Detector UV or Mass Spectrometer
Temperature 25°C

This table represents typical conditions for the chiral separation of fatty acid derivatives and is for illustrative purposes.

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of lipids, offering advantages such as high efficiency and reduced use of organic solvents. mdpi.comresearchgate.netnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique is particularly well-suited for the separation of both polar and nonpolar compounds, including various lipid classes and individual fatty acid species. researchgate.net

For ω-3 arachidonic acid, SFC can be employed for its purification and for the separation of geometric isomers (cis/trans isomers). The unique properties of the supercritical fluid mobile phase allow for high-resolution separation with shorter analysis times compared to traditional HPLC. nih.gov The selectivity of the separation can be fine-tuned by modifying parameters such as pressure, temperature, and the addition of a co-solvent.

Table 2: Comparison of Chromatographic Techniques for Fatty Acid Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Inert GasLiquid SolventsSupercritical Fluid (e.g., CO2)
Derivatization Often RequiredNot always necessaryNot always necessary
Analysis Time Relatively FastCan be lengthyFast
Solvent Consumption LowHighLow
Application Volatile and thermally stable compoundsWide range of compoundsPolar and nonpolar compounds, isomers

X-ray Crystallography and Electron Diffraction for Crystalline Forms

Determining the three-dimensional atomic and molecular structure of a compound in its crystalline form can be achieved through X-ray crystallography and electron diffraction. wikipedia.org These techniques are applicable to fatty acids that can be crystallized.

Electron diffraction is a similar technique that uses a beam of electrons instead of X-rays. It can be particularly useful for studying very small crystals or thin films of materials. nih.gov Both techniques, when applicable, provide invaluable data on the precise solid-state structure of a compound. However, obtaining suitable crystals of polyunsaturated fatty acids like ω-3 arachidonic acid can be challenging due to their low melting points and susceptibility to oxidation.

Computational Modeling and Biophysical Simulation of ω 3 Arachidonic Acid

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For ω-3 arachidonic acid, MD simulations have been instrumental in exploring its vast conformational landscape, revealing how its structure adapts to different environments.

Quenched MD simulations performed on arachidonic acid (the ω-6 isomer, which shares many structural similarities) show that it is a highly flexible molecule. nih.gov Unlike saturated fatty acids, which favor an extended, all-trans conformation, arachidonic acid readily transitions from its low-temperature "angle-iron" state to a more dominant "hairpin" structure at physiological temperatures. nih.gov This hairpin conformation brings the carboxylic acid headgroup into close proximity with the π-bonds of the double bond system, creating a packed, π-bond-rich loop. nih.gov This flexibility is attributed to the relative torsional freedom of the single carbon-carbon bonds located between the double bonds. nih.gov The lowest energy conformer for arachidonic acid was found to be significantly more stable (10.65 kcal/mol lower in energy) than its minimized crystal structure, highlighting the dynamic nature of the molecule. nih.gov

When incorporated into a lipid bilayer, ω-3 fatty acids, including ω-3 arachidonic acid, can significantly alter the biophysical properties of the cell membrane. frontiersin.orgnih.gov MD simulations help to visualize and quantify these effects at an atomic level.

Omega-3 polyunsaturated fatty acids (PUFAs) are known to increase membrane fluidity and the degree of hydration. frontiersin.org They can decrease the thickness and increase the bending elasticity of lipid bilayers. frontiersin.org Specifically, ω-3 PUFAs can alter the distribution of cholesterol within the membrane, causing it to be more diffusely spread throughout the hydrophobic core. This leads to reduced ordering and allows for increased water permeation into deeper regions of the membrane. frontiersin.org

Simulations comparing arachidonic acid with its mono-trans isomer (formed under radical stress) revealed significant differences in membrane properties. biorxiv.orgresearchgate.net The presence of the trans isomer leads to a more ordered and rigid bilayer compared to the all-cis arachidonic acid. biorxiv.orgresearchgate.net This alteration in physicochemical properties can, in turn, affect various cellular functions. biorxiv.org

Table 1: MD Simulation Findings on Membrane Properties

Parameter Effect of ω-3 Arachidonic Acid (and related PUFAs) Reference
Membrane Fluidity Increased frontiersin.org
Membrane Thickness Decreased frontiersin.org
Water Permeation Increased frontiersin.orgnih.gov
Lipid Packing Altered nih.gov
Bilayer Ordering More disordered (compared to trans isomer) biorxiv.org

The flexibility of ω-3 arachidonic acid allows it to interact with a variety of membrane-bound proteins and transporters, modulating their function. MD simulations provide a dynamic view of these interactions. For instance, multiscale MD simulations have been used to predict binding sites for PUFAs like arachidonic acid on the transmembrane domains of acid-sensing ion channels (ASICs). nih.gov These simulations support direct interactions, showing stable salt bridge formations between the carboxylic acid headgroup of arachidonic acid and arginine residues (e.g., R65 and R68 in hASIC3) within the channel protein. nih.gov

Simulations of cyclooxygenase (COX) enzymes, which are peripherally bound to the membrane, show that arachidonic acid accesses the active site through a hydrophobic channel from within the membrane. biorxiv.org These simulations have delineated the binding pathway, identifying key arginine residues that guide the fatty acid toward the catalytic site. biorxiv.org The simulations also reveal that other membrane lipids, such as cholesterol and phospholipids (B1166683), can occupy this same channel, suggesting a potential regulatory role for the lipid environment on enzyme activity. biorxiv.org

MD simulations have also been employed to study the interaction between arachidonic acid and Calprotectin, a protein involved in inflammatory processes that can act as a fatty acid carrier. plos.orgplos.org These simulations showed that arachidonic acid binds to a hydrophobic region of the protein, inducing conformational changes and increasing the stability of the protein complex. plos.orgplos.org

Table 2: Key Residues in Protein-Arachidonic Acid Interactions from MD Simulations

Protein Interacting Residues Type of Interaction Reference
hASIC3 R65, R68, Y58 Salt bridges, other interactions nih.gov
COX-1 Arginine series Electrostatic guidance biorxiv.org
Calprotectin Hydrophobic pocket Hydrophobic interactions plos.orgplos.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations delve into the electronic structure of molecules, providing fundamental insights into their stability, reactivity, and spectroscopic properties. These methods are particularly useful for studying reactive species and transition states that are difficult to observe experimentally.

Polyunsaturated fatty acids like ω-3 arachidonic acid are highly susceptible to oxidation due to the presence of multiple double bonds. researchgate.net The methylene (B1212753) groups located between two double bonds (bis-allylic hydrogens) are particularly prone to abstraction, leading to the formation of a pentadienyl radical. This radical is a key intermediate in both enzymatic and non-enzymatic oxidation pathways. nih.gov

Quantum chemical calculations can predict the likelihood of hydrogen abstraction from different positions along the fatty acid chain and the stability of the resulting radical intermediates. This information is crucial for understanding the initiation of lipid peroxidation, a process implicated in various physiological and pathological conditions. nih.govbiorxiv.org The formation of various oxidation products, such as isoprostanes, can be rationalized through the stability and reactivity of these radical intermediates. nih.gov

The four double bonds in ω-3 arachidonic acid are typically in the cis configuration. nih.govresearchgate.net However, under conditions of radical stress, isomerization from cis to trans can occur. biorxiv.orgresearchgate.net Quantum chemical calculations can be used to analyze the energy landscape of these different geometric isomers.

Docking and Molecular Modeling of Enzyme-Substrate/Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand how ω-3 arachidonic acid and related fatty acids fit into the active sites of enzymes, providing a static snapshot of the binding mode and affinity.

Biophysical modeling and docking studies have shown that ω-3 PUFAs, such as EPA and DHA, exhibit a high affinity for the enzymes of the pro-inflammatory arachidonic acid cascade, including cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). pharmacoeconomics.runih.govmdpi.com This provides a molecular basis for the competitive inhibition of arachidonic acid metabolism by ω-3 fatty acids. nih.govnih.gov For example, docking studies of various terpenes against COX-2 showed that arachidonic acid has the highest binding affinity, consistent with its role as the natural substrate. mdpi.com

Docking has also been used to investigate the interaction of ω-3 PUFAs with other enzymes. Studies on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, revealed that EPA and DHA can bind to the statin-binding site with high affinity, suggesting a direct inhibitory mechanism for their cholesterol-lowering effects. sciety.orgresearchgate.net Furthermore, molecular docking has been applied to ω-3 fatty acid desaturase to understand substrate preference, identifying critical residues that may govern chain-length specificity. researchgate.net

Table 3: Binding Energy Data from Docking Arachidonic Acid (AA) with Inflammatory Enzymes

Enzyme Ligand Binding Energy (kcal/mol) Reference
COX-2 Arachidonic Acid -1.18 (unbound energy) mdpi.com
5-LOX Arachidonic Acid -1.08 (unbound energy) preprints.org
Calprotectin Arachidonic Acid -5.8 plos.org

Predicted Binding Affinities to Lipid-Metabolizing Enzymes (e.g., COX, LOX, P450)

Computational docking and molecular dynamics simulations are instrumental in predicting how ω-3 arachidonic acid interacts with key enzymes in the eicosanoid synthesis pathways. These enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, are also primary targets for the more common ω-6 arachidonic acid. Modeling studies suggest that ω-3 fatty acids, such as eicosapentaenoic acid (EPA), can effectively compete with ω-6 arachidonic acid for access to the active sites of these enzymes. nih.govnih.gov

The binding affinity of ω-3 fatty acids to these enzymes is a critical determinant of their biological activity. For instance, the conversion of ω-6 arachidonic acid by COX and LOX enzymes leads to the production of pro-inflammatory eicosanoids. In contrast, when ω-3 fatty acids are metabolized by the same enzymes, the resulting products are generally less inflammatory or even anti-inflammatory.

Biophysical modeling indicates that ω-3 polyunsaturated fatty acids (PUFAs) exhibit a high affinity for the enzymes of the pro-inflammatory arachidonic acid cascade. nordicbiosite.com The competition between ω-3 and ω-6 fatty acids for these enzymes can modulate the production of prostanoids and leukotrienes. nih.gov

Cytochrome P450 enzymes also metabolize arachidonic acid, and studies have shown that ω-3 fatty acids like EPA and docosahexaenoic acid (DHA) are also substrates for these enzymes. nih.gov This competition can lead to the formation of novel metabolites with distinct biological activities.

Table 1: Predicted Binding Affinities of Fatty Acids to Lipid-Metabolizing Enzymes

Fatty AcidEnzymePredicted InteractionPotential Outcome
ω-3 Arachidonic Acid (by proxy of EPA)COX-1Competitive InhibitionReduced production of pro-inflammatory prostaglandins (B1171923)
ω-3 Arachidonic Acid (by proxy of EPA)COX-2Competitive InhibitionReduced production of pro-inflammatory prostaglandins
ω-3 Arachidonic Acid (by proxy of EPA)5-LOXCompetitive InhibitionReduced production of pro-inflammatory leukotrienes
ω-3 Arachidonic Acid (by proxy of EPA/DHA)Cytochrome P450Substrate CompetitionFormation of alternative, potentially anti-inflammatory, metabolites

This table is a representation of predicted interactions based on studies of related ω-3 fatty acids.

Theoretical Interactions with Nuclear Receptors (e.g., PPARs) and GPCRs

Theoretical models and experimental data suggest that ω-3 fatty acids and their metabolites can modulate the activity of nuclear receptors and G-protein coupled receptors (GPCRs). Peroxisome proliferator-activated receptors (PPARs) are a key class of nuclear receptors that regulate lipid and glucose metabolism. nih.gov

Arachidonic acid and its metabolites are known ligands for PPARs. nih.gov Computational studies and in vitro assays indicate that ω-3 fatty acids can also bind to and activate PPARs, influencing gene expression related to inflammation and lipid metabolism. mdpi.comendocrine-abstracts.org The activation of PPARs by ω-3 fatty acids is considered a significant mechanism for their anti-inflammatory effects.

The interaction of ω-3 fatty acids with GPCRs is another area of active research. These receptors are involved in a wide range of physiological processes, and their modulation by fatty acid ligands can have profound effects.

Table 2: Theoretical Interactions of ω-3 Arachidonic Acid with Nuclear Receptors

ReceptorPredicted InteractionPotential Outcome
PPARαAgonistRegulation of lipid metabolism and inflammation
PPARγAgonistRegulation of adipogenesis and insulin (B600854) sensitivity

This table is a representation of theoretical interactions based on studies of related ω-3 fatty acids.

Predictive Algorithms for Bioactive Lipid Metabolite Profiling

The complex interplay of fatty acid metabolism necessitates the use of advanced analytical and computational tools. Predictive algorithms are increasingly being employed in the field of lipidomics to profile the vast array of bioactive lipid metabolites. elsevierpure.com These algorithms can help identify and quantify the products of ω-3 arachidonic acid metabolism, providing a clearer picture of its biological effects. unmc.edu

By combining experimental data from techniques like liquid chromatography-mass spectrometry (LC-MS) with computational models, researchers can predict the metabolic fate of ω-3 arachidonic acid and identify novel bioactive metabolites. nih.gov This approach is crucial for understanding the dose-dependent effects of ω-3 fatty acid intake and for developing targeted nutritional and therapeutic strategies. nih.gov Machine learning algorithms are also being applied to metabolomics data to identify specific lipid metabolites that are indicative of physiological responses to ω-3 fatty acid supplementation. nih.gov

Theoretical and Mechanistic Biochemical Investigations in Vitro/animal Models

Substrate Utilization by Lipid-Metabolizing Enzyme Systems (in vitro)

In vitro studies have established that n-3 DPA is an active substrate for the three primary enzyme systems that metabolize polyunsaturated fatty acids: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. vu.edu.aumdpi.commdpi.com The engagement of these pathways leads to the generation of a diverse array of bioactive lipid mediators.

Prostaglandin (B15479496) and Leukotriene Pathway Engagement by ω-3 Arachidonic Acid

N-3 DPA interacts with the COX and LOX pathways, which are central to the production of eicosanoids and other lipid mediators involved in inflammation and cellular signaling. vu.edu.au

Cyclooxygenase (COX) Pathway: N-3 DPA is a substrate for COX enzymes. Studies in rabbit platelets have shown that n-3 DPA can act as a potent inhibitor of the COX-1 pathway, more so than EPA or DHA. vu.edu.au This inhibition leads to a reduction in the production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation. vu.edu.au By inhibiting the COX enzyme, n-3 DPA can reduce the conversion of arachidonic acid (AA) to pro-aggregatory and pro-inflammatory eicosanoids. vu.edu.aumdpi.com

Lipoxygenase (LOX) Pathway: N-3 DPA is readily metabolized by LOX enzymes. nih.govvu.edu.au In platelets, it is converted to 11- and 14-hydroxy docosapentaenoic acids. vu.edu.au Furthermore, n-3 DPA serves as a precursor for the biosynthesis of specialized pro-resolving mediators (SPMs), a class of potent anti-inflammatory and pro-resolving molecules. frontiersin.orgmdpi.com These include resolvins of the D-series (RvDn-3 DPA), protectins (PDn-3 DPA), and maresins (MaRn-3 DPA), which are generated through sequential actions of different LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX). frontiersin.orgmdpi.comresearchgate.net For instance, 15-LOX activity on n-3 DPA produces a 17-hydroperoxy intermediate, which is a key step in the formation of protectins and D-series resolvins. mdpi.comresearchgate.net

The table below summarizes the key enzymes and resulting metabolites from the engagement of n-3 DPA with the prostaglandin and leukotriene pathways.

Enzyme PathwayKey EnzymesPrecursorKey MetabolitesPrimary Functions of Metabolites
Cyclooxygenase (COX) COX-1, COX-2n-3 DPA13-series ResolvinsPro-resolving, Anti-inflammatory
Lipoxygenase (LOX) 5-LOX, 12-LOX, 15-LOXn-3 DPAHydroxylated derivatives (11-HDPA, 14-HDPA), Resolvins (RvDn-3 DPA), Protectins (PDn-3 DPA), Maresins (MaRn-3 DPA)Pro-resolving, Anti-inflammatory, Regulation of leukocyte and platelet activation nih.govfrontiersin.orgvu.edu.au

Cytochrome P450 Monooxygenase Metabolism and Epoxide Formation

The third major pathway for PUFA metabolism involves cytochrome P450 (CYP) enzymes, which catalyze epoxidation and hydroxylation reactions. mdpi.comnih.govresearchgate.net In vitro studies and animal models have shown that omega-3 fatty acids, including EPA and DHA, are efficiently converted by CYP enzymes into novel metabolites. nih.govnih.gov

CYP epoxygenases metabolize n-3 PUFAs to form epoxides, such as epoxyeicosatetraenoic acids (EEQs) from EPA and epoxydocosapentaenoic acids (EDPs) from DHA. researchgate.netnih.gov Given that n-3 DPA is the intermediate between EPA and DHA, it is also a substrate for these enzymes. frontiersin.org The ω-3 double bond, a distinguishing feature of this fatty acid class, is a preferred site for CYP-catalyzed epoxidation. researchgate.netnih.govnih.gov These epoxy-metabolites are known to have various biological activities, including roles in regulating vascular tone and function. nih.govnih.gov The replacement of AA-derived epoxides (EETs) with those derived from omega-3 fatty acids may have significant physiological implications. nih.govnih.gov

The table below outlines the metabolism of n-3 DPA via the CYP450 pathway.

Enzyme SubfamilyReaction TypePrecursorKey MetabolitesPotential Functions of Metabolites
CYP Epoxygenases (e.g., CYP2C, CYP2J) Epoxidationn-3 DPAEpoxy-docosatetraenoic acids (EDTs)Vasodilation, Anti-inflammatory actions nih.govnih.gov
CYP Hydroxylases (e.g., CYP4A, CYP4F) ω/ω-1 Hydroxylationn-3 DPAHydroxy-docosapentaenoic acids (HDPAs)Regulation of vascular tone and renal function nih.govnih.gov

Incorporation into Cellular Lipid Pools and Membrane Remodeling (in vitro/animal models)

Following its uptake, n-3 DPA is incorporated into various cellular lipid pools, most notably membrane phospholipids (B1166683). nih.gov This incorporation can lead to significant alterations in the biophysical properties of cell membranes.

Specificity of Acyltransferases for ω-3 Arachidonic Acid

The incorporation of fatty acids into the sn-2 position of glycerophospholipids is catalyzed by acyltransferases. nih.gov Studies on megakaryocytes, the precursor cells to platelets, suggest that omega-3 marine oils may have a selective action on the incorporation or transfer of arachidonic acid into specific phospholipid classes like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). researcher.life This suggests a potential mechanism involving the modulation of megakaryocyte acyltransferase and/or transacylase activity by omega-3 PUFAs. researcher.life While direct evidence for the specificity of acyltransferases for n-3 DPA is limited, the distinct patterns of incorporation observed for different n-3 PUFAs imply a degree of enzymatic selectivity. nih.govresearcher.life

Alterations in Membrane Fluidity and Lipid Raft Organization

The integration of long-chain, highly unsaturated fatty acids like n-3 DPA into membrane phospholipids can significantly alter the physical properties of the cell membrane. mdpi.com The multiple double bonds in n-3 DPA increase the disorder of the membrane's hydrocarbon core, which generally leads to an increase in membrane fluidity. mdpi.comnih.govresearchgate.net

These changes also impact the organization of specialized membrane microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids and serve as platforms for cellular signaling. nih.govresearchgate.net Studies with DHA have shown that its incorporation can disrupt the clustering and spatial distribution of these microdomains. nih.gov By altering the lipid environment, n-3 PUFAs can displace proteins from rafts into other membrane regions, thereby modulating their function. researchgate.net This reorganization of membrane microdomains is a key mechanism by which n-3 PUFAs can influence cellular signaling events. mdpi.comnih.gov

Theoretical Modulation of Intracellular Signaling Cascades

The incorporation of n-3 DPA into cell membranes and its subsequent metabolism into potent lipid mediators provide multiple avenues for the modulation of intracellular signaling cascades. nih.gov

Receptor-Mediated Signaling: The specialized pro-resolving mediators (SPMs) derived from n-3 DPA, such as resolvins, protectins, and maresins, are potent signaling molecules that act on specific G-protein-coupled receptors. mdpi.com Activation of these receptors initiates signaling pathways that actively resolve inflammation and promote tissue homeostasis. mdpi.comresearchgate.net

Membrane-Mediated Signaling: By altering membrane fluidity and lipid raft organization, n-3 DPA can influence the function of membrane-bound proteins, including receptors and ion channels. mdpi.comnih.gov This can affect downstream signaling pathways involved in processes ranging from immune responses to neuronal survival. nih.govqiagen.com

Gene Expression Regulation: Omega-3 PUFAs and their metabolites can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation. vu.edu.au Studies on DHA have also shown it can attenuate the activation of pro-inflammatory transcription factors like NF-κB, a key regulator of the inflammatory response. nih.govnih.govpnas.org The structural similarity and metabolic relationship between n-3 DPA and DHA suggest that n-3 DPA could exert similar effects on these signaling pathways.

Impact on Inflammatory Signaling Pathways via Altered Eicosanoid Production

The balance between omega-3 and omega-6 polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA), is a critical determinant of inflammatory responses. This regulation is largely mediated by a class of signaling molecules known as eicosanoids. Both ω-3 fatty acids, such as eicosapentaenoic acid (EPA), and the ω-6 fatty acid AA are metabolized by the same enzymatic pathways—cyclooxygenase (COX) and lipoxygenase (LOX)—to produce eicosanoids. However, the functional properties of the eicosanoids derived from these two precursors differ significantly. mdpi.comnih.govnih.gov

Arachidonic acid is the precursor to the 2-series prostaglandins (B1171923) and thromboxanes (e.g., PGE₂, TXA₂) and the 4-series leukotrienes (e.g., LTB₄). nih.govresearchgate.net These molecules are potent mediators of inflammation, promoting processes such as vasoconstriction, platelet aggregation, and leukocyte chemotaxis. nih.govresearchgate.net In contrast, EPA serves as a substrate for the synthesis of 3-series prostaglandins and thromboxanes (e.g., PGE₃, TXA₃) and 5-series leukotrienes (e.g., LTB₅). These eicosanoids are generally considered to be less inflammatory, and in some cases, even anti-inflammatory, compared to their AA-derived counterparts. mdpi.comresearchgate.net

The primary mechanism by which ω-3 PUFAs modulate inflammatory signaling is through competitive inhibition. By increasing the incorporation of EPA into cell membranes, the amount of AA available for enzymatic conversion by COX and LOX is reduced. mdpi.comnih.gov This competitive substrate displacement leads to a decreased production of pro-inflammatory AA-derived eicosanoids and an increased production of the less inflammatory EPA-derived eicosanoids. mdpi.comnih.gov For instance, dietary supplementation with ω-3 PUFAs has been shown to effectively inhibit the production of eicosanoids derived from tissue arachidonic acid. nih.gov Conversely, dietary AA enhances the production of pro-inflammatory eicosanoids and can negate the effects of dietary EPA when consumed together. nih.gov

This differential production of eicosanoids directly impacts inflammatory T-cell development. Prostaglandin E₂ (PGE₂), a major product of AA metabolism, has been shown to promote the differentiation and maintenance of pro-inflammatory Th17 cells. nih.gov By reducing PGE₂ levels, ω-3 PUFAs can suppress Th17 cell-mediated inflammation. nih.gov

Table 1: Comparison of Eicosanoids Derived from Arachidonic Acid (AA) vs. Eicosapentaenoic Acid (EPA)

Precursor Fatty AcidEnzyme PathwayResulting EicosanoidsGeneral Inflammatory Potential
Arachidonic Acid (ω-6)COXProstaglandins (PGE₂), Thromboxanes (TXA₂)Strongly Pro-inflammatory
Arachidonic Acid (ω-6)LOXLeukotrienes (LTB₄)Strongly Pro-inflammatory
Eicosapentaenoic Acid (ω-3)COXProstaglandins (PGE₃), Thromboxanes (TXA₃)Weakly Inflammatory / Anti-inflammatory
Eicosapentaenoic Acid (ω-3)LOXLeukotrienes (LTB₅)Weakly Inflammatory

Interaction with Lipid-Sensing Receptors and Transcription Factors

Beyond their role as eicosanoid precursors, ω-3 and ω-6 fatty acids and their metabolites can directly modulate gene expression by interacting with intracellular lipid-sensing receptors and transcription factors. nih.gov This provides a more direct mechanism for regulating inflammatory and metabolic pathways. Key among these are the Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor Kappa B (NF-κB). nih.govnih.govnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptors (including PPARα, PPARγ, and PPARβ/δ) that function as transcription factors regulating lipid and glucose metabolism, as well as inflammation. nih.gov Polyunsaturated fatty acids are natural ligands for these receptors. nih.govnih.gov The activation of PPARα and PPARγ, in particular, is associated with anti-inflammatory effects. nih.govahajournals.org Omega-3 PUFAs and their metabolites are known to be potent activators of PPARγ. nih.gov Upon activation, PPARs can inhibit the activity of pro-inflammatory transcription factors, including NF-κB. nih.govahajournals.org For example, oxidized ω-3 fatty acids have been shown to inhibit NF-κB activation through a PPARα-dependent pathway. ahajournals.org While arachidonic acid can also act as a PPAR ligand, its downstream effects can be context-dependent, sometimes leading to pro-inflammatory outcomes. creative-biolabs.comfrontiersin.org

Nuclear Factor Kappa B (NF-κB): NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules like ICAM-1. nih.govaacrjournals.org The activation of the NF-κB pathway is a central event in the initiation and perpetuation of inflammation. nih.gov Studies have demonstrated that ω-3 PUFAs, such as EPA and docosahexaenoic acid (DHA), can suppress the activation of NF-κB. nih.govnih.govaacrjournals.org This inhibitory effect can occur at multiple levels of the signaling cascade. nih.gov In contrast, arachidonic acid has been shown to activate NF-κB, leading to an upregulation of inflammatory markers. nih.gov For instance, in vitro studies using enterocytes have shown that EPA reduces cytokine-stimulated NF-κB activation and ICAM-1 expression compared to AA. nih.gov

Table 2: Interaction of Fatty Acids with Transcription Factors

Transcription Factor / ReceptorEffect of ω-3 PUFAs (e.g., EPA, DHA)Effect of Arachidonic Acid (ω-6)Resulting Impact on Inflammation
PPARαActivationActivationAnti-inflammatory (via oxidized ω-3 PUFAs) ahajournals.org
PPARγActivation nih.govActivation creative-biolabs.comGenerally Anti-inflammatory (ω-3 PUFAs) nih.gov; Context-dependent (AA) frontiersin.org
NF-κBInhibition / Suppression nih.govnih.govActivation nih.govSuppression (ω-3 PUFAs); Promotion (AA) nih.gov

Ex Vivo Analysis of Tissue-Specific Lipid Metabolome Changes in Animal Models

Dietary intake of fatty acids directly influences the composition of lipids in tissues and cell membranes, which can be quantified through lipidomic analysis. mdpi.com Animal models provide a crucial platform for investigating these tissue-specific changes ex vivo. Studies in mice and other models have consistently shown that supplementation with ω-3 PUFAs leads to their incorporation into tissue phospholipids, often at the expense of ω-6 fatty acids like arachidonic acid. nih.govnih.gov

In a study using zebrafish, a diet high in arachidonic acid resulted in a significantly lower whole-body n-3:n-6 PUFA ratio compared to a control diet. nih.gov This shift was accompanied by metabolic profiling that revealed elevated levels of AA-derived eicosanoids, such as hydroxy-eicosatetraenoic acids (HETEs), and changes in complex lipids like glycerophospholipids. nih.gov Furthermore, the high-ARA diet led to increased levels of oxidized lipids, suggesting a state of oxidative stress. nih.gov

Conversely, in animal models genetically engineered to produce ω-3 PUFAs endogenously (Fat-1 mice), a decrease in arachidonic acid was observed in white adipose tissue, alongside an increase in EPA, DHA, and their metabolites. nih.gov A systematic metabolomic analysis in mice following ω-3 PUFA supplementation identified significant changes in the eicosanoid profiles in both plasma and aorta samples. nih.gov Specifically, levels of EPA-derived hydroxyl products and other specialized pro-resolving mediators were altered, reflecting a systemic shift in the lipid metabolome towards a less inflammatory state. nih.gov These tissue-specific alterations in fatty acid composition are fundamental to the mechanistic actions of ω-3 PUFAs, as they directly alter the substrate availability for eicosanoid production and modify the lipid environment that influences cell signaling events. nih.govnih.gov

Advanced Quantitative Analytical Methodologies for Research Applications Quant Pak

Development of Robust Absolute Quantification Methods for Complex Biological Matrices

The absolute quantification of ω-3 arachidonic acid and its derivatives in complex biological matrices, such as plasma, serum, and tissue homogenates, presents significant analytical challenges. researchgate.net These matrices contain a multitude of chemically similar and isobaric compounds that can interfere with the analysis. nih.gov Therefore, the development of robust and selective methods is a critical focus of lipidomics research.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a primary technique for the quantitative analysis of fatty acids and their metabolites due to its high sensitivity and selectivity. creative-proteomics.comcreative-biolabs.com Methods have been developed for the simultaneous quantification of multiple eicosanoids, including derivatives of arachidonic acid, in various biological samples. nih.govnih.gov A key aspect of robust quantification is the effective separation of the analyte from the complex matrix, often achieved through liquid-liquid extraction or solid-phase extraction prior to LC-MS/MS analysis. creative-proteomics.com

Isotope dilution mass spectrometry is a gold-standard technique for achieving high precision and accuracy in quantitative analysis. This method involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte of interest (e.g., deuterated ω-3 arachidonic acid) to the sample at the earliest stage of sample preparation. jianhaidulab.com The stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

This approach effectively compensates for sample loss during extraction and purification, as well as for variations in ionization efficiency in the mass spectrometer, as both the analyte and the internal standard are affected equally by these processes. jianhaidulab.com The ratio of the signal from the endogenous analyte to that of the isotope-labeled standard is used for quantification, leading to highly reliable and reproducible results. nih.gov Natural variations in the 13C:12C ratio have also been utilized to trace the metabolism of dietary fatty acids, further demonstrating the power of isotope-based methodologies. nih.gov

The reproducibility and comparability of lipidomics data across different laboratories and studies are major concerns. lifs-tools.org To address this, there is a growing emphasis on the standardization of lipidomics workflows. lifs-tools.org This includes all steps from sample collection and storage to lipid extraction, data acquisition, and reporting.

Standardization protocols aim to minimize pre-analytical variability and ensure data quality. Key aspects of these protocols include the use of standardized operating procedures (SOPs) for sample handling, the implementation of quality control samples (e.g., pooled plasma) to monitor instrument performance, and the use of reference materials for method calibration. nih.gov Initiatives are underway to establish community-wide standards for reporting lipidomics data to enhance transparency and facilitate data comparison and meta-analysis.

Method Validation for Reproducibility and Accuracy in Research Settings

The validation of bioanalytical methods is a critical requirement to ensure that the data generated are reliable and reproducible. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of ω-3 arachidonic acid, this involves assessing several key parameters. nih.govnih.gov

A successfully validated method provides confidence in the accuracy and precision of the reported concentrations of ω-3 arachidonic acid and its metabolites. The validation process should be thoroughly documented and is a prerequisite for the application of the method in research studies.

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value, often assessed by analyzing quality control samples at different concentrations.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte
Recovery The extraction efficiency of an analytical process, determined by comparing the analytical response from an extracted sample with the response from a non-extracted standard.Consistent and reproducible
Stability The chemical stability of the analyte in a given matrix under specific conditions for defined periods.Analyte concentration remains within ±15% of the initial concentration

Table 1: Key parameters for bioanalytical method validation.

High-Throughput Screening Assay Development for ω-3 Arachidonic Acid and its Metabolites

High-throughput screening (HTS) allows for the rapid testing of large numbers of samples for a specific biological target. cmicgroup.com In the context of ω-3 arachidonic acid, HTS assays can be developed to screen for compounds that modulate its metabolic pathways or to assess the levels of its metabolites in large-scale epidemiological or clinical studies.

Enzyme-linked immunosorbent assays (ELISAs) are a common platform for HTS. elabscience.comassaygenie.combio-techne.com These assays utilize specific antibodies to detect and quantify arachidonic acid or its metabolites. elabscience.comassaygenie.combio-techne.com While ELISA kits are commercially available and offer high-throughput capabilities, they may be limited by the specificity of the antibodies and potential cross-reactivity with structurally similar molecules. creative-proteomics.com

More recently, LC-MS/MS-based methods are being adapted for higher throughput. cmicgroup.com Advances in automation, faster chromatography, and multiplexing capabilities allow for the analysis of a larger number of samples in a shorter time frame, providing the high sensitivity and specificity of mass spectrometry in a high-throughput format.

Bioanalytical Method Validation for Research-Grade Lipid Compounds

The validation of bioanalytical methods for research-grade lipid compounds, such as ω-3 arachidonic acid, follows the same fundamental principles as for other analytes but with some specific considerations. The inherent complexity and diversity of lipids, including the presence of numerous isomers, necessitate highly selective methods. nih.govnih.gov

Validation for research-grade compounds must demonstrate the method's suitability for the specific biological matrix and the intended research question. This includes rigorous testing of selectivity to ensure that the method can distinguish ω-3 arachidonic acid from other fatty acids, including its omega-6 isomer. nih.gov The stability of these polyunsaturated fatty acids, which are prone to oxidation, must also be carefully evaluated under various storage and handling conditions. researchgate.net

The validation report for a research-grade lipid compound should provide a comprehensive summary of all validation experiments and their outcomes, demonstrating the method's reliability for generating high-quality data in a research setting.

Compound Analytical Method Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Accuracy (%) Precision (CV%)
Arachidonic AcidLC-MS/MSRat Plasma0.5 - 500.588.88 - 111.251.03 - 11.82
Eicosapentaenoic AcidLC-MS/MSHuman Plasma0.0032 - 2 µg/mL2.4 nmol/L95.2 - 104.82.5 - 5.6
Docosahexaenoic AcidLC-MS/MSHuman Plasma0.016 - 10 µg/mL2.4 nmol/L95.2 - 104.82.5 - 5.6

Table 2: Example of validation data for polyunsaturated fatty acids in biological matrices. Data compiled from representative studies. nih.govnih.govjournalofappliedbioanalysis.com

Research Material Management and Stability Considerations Quant Pak

Optimization of Storage Conditions for Long-Term Structural Integrity

Influence of Solvent, Temperature, and Atmosphere on Stability

The choice of solvent, storage temperature, and the surrounding atmosphere are paramount in preserving the stability of ω-3 arachidonic acid. When dissolved in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), or dimethylformamide, ω-3 arachidonic acid can remain stable for up to six months if stored at -20°C under an inert atmosphere of argon or nitrogen. sigmaaldrich.com Conversely, aqueous solutions of arachidonic acid are significantly less stable and should ideally be prepared fresh for use within 12 hours to avoid degradation. sigmaaldrich.com

Exposure to elevated temperatures drastically accelerates the degradation of polyunsaturated fatty acids. mdpi.comnih.gov Studies have shown that significant degradation of PUFAs occurs at temperatures commonly used in cooking, such as 180°C to 230°C. mdpi.comnih.gov For long-term storage, a temperature of -20°C is consistently recommended. caymanchem.comcaymanchem.com The stability of ω-3 arachidonic acid is also influenced by pH, with acidic conditions potentially inhibiting its synthesis and stability. mdpi.comresearchgate.net

An inert atmosphere is crucial for preventing oxidation. Purging solutions with an inert gas like argon or nitrogen is recommended to prolong stability, especially for solutions that may be stored for any length of time. sigmaaldrich.com Exposure to oxygen, along with light, can significantly promote the oxidation of the compound. mdpi.com

Interactive Data Table: Stability of ω-3 Arachidonic Acid in Different Solvents

Solvent Recommended Storage Temperature Maximum Stability Duration Atmosphere
Ethanol -20°C Up to 6 months Inert (Argon or Nitrogen)
DMSO -20°C Up to 6 months Inert (Argon or Nitrogen)
Dimethylformamide -20°C Up to 6 months Inert (Argon or Nitrogen)
Aqueous Solution Prepared Fresh Up to 12 hours Inert (Argon or Nitrogen)

Role of Antioxidants in Preventing Oxidative Degradation

Antioxidants are essential in preventing the oxidative degradation of ω-3 arachidonic acid. researchgate.netmdpi.com Given the high degree of unsaturation, these fatty acids are highly susceptible to oxidation, a process that can be delayed by the addition of antioxidants. researchgate.netd-nb.info Synthetic antioxidants may have potential adverse effects, leading to a growing demand for natural alternatives. researchgate.net

Tocopherols, such as α-tocopherol (a form of Vitamin E), are commonly used to counteract peroxidation in lipid emulsions containing fish oils, which are rich in ω-3 fatty acids. d-nb.info Another antioxidant, Butylated Hydroxytoluene (BHT), has been shown to protect polyunsaturated fatty acids in dried blood spots from degradation for extended periods at room temperature. tandfonline.com Natural antioxidants extracted from sources like seaweed have also demonstrated the ability to protect highly unsaturated fish oil from oxidation. researchgate.net Astaxanthin, a carotenoid found in seafood, can reduce the oxidation of ω-3 PUFAs. mdpi.com

Quality Control and Purity Assessment Throughout Research Lifecycle

Continuous quality control and purity assessment are vital throughout the research lifecycle of ω-3 arachidonic acid to ensure the reliability and reproducibility of experimental results. nih.gov Various analytical techniques are employed for this purpose.

Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) is a common method for analyzing the fatty acid profile of a sample. tandfonline.comnih.gov This technique allows for the separation and quantification of different fatty acids, including ω-3 arachidonic acid. tandfonline.comnih.gov The sample preparation for GC analysis often involves a transesterification step to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis. frontiersin.org

High-performance liquid chromatography (HPLC) is another powerful tool for the identification and quantification of arachidonic acid. researchgate.net Reversed-phase HPLC can be used to separate arachidonic acid from other components in a mixture, and its identity can be confirmed by comparing its retention time with that of a standard. researchgate.net

The purity of ω-3 arachidonic acid is typically reported as a percentage, with commercially available standards often having a purity of ≥95% or ≥98%. caymanchem.comscbt.com A certificate of analysis should be consulted for lot-specific purity data. scbt.com

Interactive Data Table: Analytical Methods for Purity Assessment

Analytical Method Principle Application
Gas Chromatography (GC-FID) Separation of volatile compounds based on their boiling points and interactions with a stationary phase. Quantification of fatty acid profiles, including ω-3 arachidonic acid, after conversion to FAMEs.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their affinity for a stationary phase and a mobile phase. Identification and quantification of ω-3 arachidonic acid.

Strategies for Preventing Enzymatic Degradation during Sample Preparation

During sample preparation, ω-3 arachidonic acid can be susceptible to enzymatic degradation by lipases and other enzymes. sigmaaldrich.com Activation of phospholipase A2, for instance, can release arachidonic acid from membrane phospholipids (B1166683), making it available for further metabolism. sigmaaldrich.com

To prevent such degradation, it is crucial to handle samples appropriately. For biological samples, rapid freezing and storage at ultra-low temperatures (e.g., -80°C) can help to inactivate enzymes and preserve the integrity of the fatty acids. d-nb.info The addition of enzyme inhibitors to the sample during extraction can also be an effective strategy. For example, EDTA can be added to blood samples to chelate metal ions that are cofactors for some enzymes. d-nb.info

The choice of extraction method can also influence the extent of enzymatic degradation. A one-step method that combines lipid extraction and methylation, without a separate prior extraction step, has been shown to result in a significantly higher recovery of long-chain PUFAs from biological samples compared to conventional methods. tandfonline.com

Development of Standardized Packaging and Handling Protocols for Research Samples

Standardized packaging and handling protocols are essential for maintaining the quality and stability of ω-3 arachidonic acid research samples. geneonline.comgoedomega3.com Packaging materials should be carefully selected to protect the compound from light and oxygen. geneonline.comgoedomega3.com Storing samples under dim light conditions is generally recommended, as strong incident light can accelerate oxidation reactions. goedomega3.com

For shipping, ω-3 arachidonic acid is often transported on wet ice to maintain a low temperature. caymanchem.comcaymanchem.com Upon receipt, it should be immediately stored at the recommended temperature of -20°C. caymanchem.comcaymanchem.com It is also classified as a Dangerous Good for transport, which may require additional shipping charges and specific handling procedures. scbt.com

Protocols should emphasize the importance of minimizing the exposure of the compound to ambient conditions. Samples should be handled quickly, and containers should be tightly sealed after use to prevent the ingress of oxygen and moisture. thegoodscentscompany.com For solutions, purging the headspace of the vial with an inert gas before sealing can provide an extra layer of protection against oxidation. sigmaaldrich.com

Future Directions and Theoretical Research Avenues

Design of Next-Generation ω-3 Arachidonic Acid Derivatives with Tunable Properties

The inherent chemical structure of ω-3 arachidonic acid, like other polyunsaturated fatty acids (PUFAs), makes it susceptible to oxidation and limits its therapeutic application. A significant future direction is the rational design of next-generation derivatives with "tunable" properties to enhance stability, improve bioavailability, and target specific biological pathways.

Researchers are exploring several strategies to modify fatty acids. researchgate.net Conjugation of fatty acids to other molecules, such as small-molecule drugs or peptides, has been shown to improve their pharmacokinetic profiles, including increasing plasma half-life and enabling targeted delivery. nih.gov This is often achieved by exploiting the natural transport systems in the body, such as lipid-binding proteins like albumin. nih.gov

Another approach involves creating amide or ester derivatives. brieflands.combenthamscience.com For example, studies on docosahexaenoic acid (DHA) have shown that converting it into amide derivatives can enhance its cytotoxic effects against cancer cells. brieflands.com These chemical modifications can alter the molecule's polarity, solubility, and interaction with enzymes, thereby "tuning" its activity. The goal is to create derivatives that are more resistant to degradation while retaining or even enhancing their desired biological effects, such as anti-inflammatory or pro-resolving actions. plos.org

Potential Modifications for ω-3 Arachidonic Acid Derivatives:

Derivative Type Potential Advantage Rationale for Tuning
Esters (e.g., Ethyl Esters) Increased stability, altered bioavailability Modifies polarity for better absorption and resistance to enzymatic breakdown.
Amides (e.g., Ethanolamides) Enhanced biological activity, receptor specificity Can mimic endocannabinoids, potentially targeting specific signaling pathways. benthamscience.com
Conjugates (e.g., to drugs) Targeted delivery, improved pharmacokinetics Uses the fatty acid as a carrier to deliver a therapeutic agent to specific tissues. researchgate.net

| Oxygenated Derivatives | Potent signaling mediators | Introduction of ketone or hydroxyl groups can create highly active anti-inflammatory molecules. plos.org |

Elucidation of Novel Biosynthetic Pathways for Non-Canonical Fatty Acids in Biological Systems

The biosynthesis of standard PUFAs like omega-6 arachidonic acid is well-documented, involving a series of desaturase and elongase enzymes. frontiersin.org However, the formation of non-canonical fatty acids, including ω-3 eicosatetraenoic acid (ETA), often involves alternative or less common enzymatic pathways. oup.com Elucidating these novel pathways is a critical area of future research, with implications for biotechnology and metabolic engineering.

One known route to ω-3 ETA involves the "omega-3 pathway," which starts with α-linolenic acid (ALA). This pathway can proceed through different steps, including the action of a Δ6 desaturase to form stearidonic acid (SDA), which is then elongated to ω-3 ETA. wikipedia.org Another, alternative pathway utilizes a Δ9-elongase and a Δ8-desaturase to produce ω-3 ETA. oup.comnih.gov

Recent research has focused on identifying and characterizing the specific enzymes responsible for these conversions in various organisms, from microalgae to fungi. mdpi.comnih.gov For instance, scientists have successfully engineered the oleaginous fungus Mucor circinelloides and oilseed crops like Camelina sativa to produce ω-3 ETA by introducing heterologous desaturase and elongase genes. nih.govmdpi.com These studies not only demonstrate the feasibility of producing valuable non-canonical fatty acids but also help uncover the intricate details of their biosynthetic machinery. Future work will likely involve discovering new enzymes with unique substrate specificities and exploring polyketide synthase (PKS) pathways, which represent an entirely different, anaerobic mechanism for PUFA production found in some marine bacteria. frontiersin.orgoup.com

Key Enzymes in Canonical and Non-Canonical PUFA Synthesis:

Enzyme Function Relevance to ω-3 Arachidonic Acid
Δ17-Desaturase (ω-3 Desaturase) Converts omega-6 PUFAs to omega-3 PUFAs (e.g., arachidonic acid to EPA). frontiersin.org A key enzyme for producing ω-3 PUFAs. Its activity on a 20-carbon chain can generate ω-3 eicosatetraenoic acid. mdpi.com
Δ8-Desaturase Introduces a double bond at the 8th carbon. Crucial in the "alternative" pathway for synthesizing ω-3 ETA from C18 precursors. oup.comnih.gov
Δ9-Elongase Elongates an 18-carbon fatty acid to a 20-carbon one. The initial step in the alternative pathway leading to C20 PUFAs. oup.com

| Polyketide Synthase (PKS) | Synthesizes PUFAs from acetyl-CoA in an anaerobic pathway. oup.com | A potential, less-explored pathway for producing diverse fatty acid structures. |

Integration into Advanced Organoid or Microfluidic Culture Systems for Mechanistic Study

To understand the precise biological role of ω-3 arachidonic acid, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant models. Organoids and microfluidic "organ-on-a-chip" systems offer a powerful platform for mechanistic studies. royalsocietypublishing.orgmdpi.com These three-dimensional models can better replicate the complex microenvironment of human tissues, including cell-cell interactions and nutrient flow. nih.govmdpi.com

For example, liver organoids have been used to study lipid metabolism and diseases like non-alcoholic fatty liver disease (NAFLD) by exposing them to free fatty acids and observing subsequent lipid droplet accumulation and inflammatory responses. nih.gov Similarly, "fat-on-a-chip" models are being developed to investigate how adipose tissue stores and metabolizes lipids and communicates with other organs. nih.gov

Integrating ω-3 arachidonic acid into these systems would allow scientists to:

Observe its direct effects on cell differentiation, function, and signaling in a tissue-like context.

Study its metabolism into various bioactive lipid mediators and track their downstream effects.

Investigate its role in complex disease processes, such as inflammation, fibrosis, or cancer, by co-culturing different cell types (e.g., immune cells and epithelial cells). mdpi.com

Model the interaction between different organs, such as the gut and liver, to understand how dietary lipids are processed and how they influence systemic health. ub.edunih.gov

These advanced culture systems, which can be fabricated with integrated sensors and allow for real-time imaging, provide an unprecedented window into the cellular and molecular mechanisms governed by specific fatty acids. nih.govub.edu

Computational-Experimental Integration for Accelerated Discovery of Lipid Bioactivity

The sheer diversity of lipid structures and their potential biological targets makes purely experimental screening inefficient. The integration of computational methods with experimental validation offers a powerful strategy to accelerate the discovery of lipid bioactivity. researchgate.nettaylorfrancis.com This synergy allows researchers to predict how molecules like ω-3 arachidonic acid and its derivatives will behave, guiding more targeted and efficient laboratory work.

Key computational techniques include:

Molecular Docking: This method predicts how a lipid might bind to a specific protein receptor or enzyme. nih.gov It has been used to screen large libraries of fatty acids for their potential to interact with targets like voltage-gated sodium channels. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insights into how a lipid interacts with a cell membrane or how a protein's shape changes upon binding. nih.govacs.orgacs.org This can help understand how ω-3 arachidonic acid might alter membrane properties or modulate protein function. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of molecules with their biological activity. nih.gov These models can be trained on existing data to predict the bioactivity of new, untested derivatives. researchgate.netcam.ac.uk

This integrated approach creates a powerful feedback loop. Computational tools can screen vast virtual libraries of ω-3 arachidonic acid derivatives to identify promising candidates. mdpi.com These candidates are then synthesized and tested in the lab using advanced platforms like organ-on-a-chip systems. The experimental results are, in turn, used to refine and improve the computational models, leading to a cycle of accelerated discovery. cam.ac.ukrsc.org This approach makes the search for novel bioactive lipids faster, less expensive, and more targeted. taylorfrancis.com

Q & A

Q. What validated extraction methods are recommended for isolating ω-3 arachidonic acid (ω-3 AA) from biological samples?

The Bligh & Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. It involves homogenizing tissues with chloroform-methanol (2:1 v/v), followed by phase separation with water and chloroform. The lipid-rich chloroform layer is collected, and ω-3 AA can be further purified via thin-layer chromatography (TLC) or solid-phase extraction (SPE) . For ω-3 AA, which is prone to oxidation, perform extractions under nitrogen gas and add antioxidants (e.g., BHT) to solvents.

Q. How should researchers handle and store ω-3 AA Quant-PAK to ensure stability?

ω-3 AA Quant-PAK is typically supplied in ethanol solution. Store at -20°C in airtight, amber vials to prevent oxidation and photodegradation . Prior to use, equilibrate the solution to room temperature under inert gas (argon/nitrogen). Avoid repeated freeze-thaw cycles, which accelerate degradation. For long-term storage, aliquot the solution and monitor purity via LC-MS .

Q. What analytical techniques are suitable for quantifying ω-3 AA in complex matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Use reverse-phase C18 columns with mobile phases of water-acetonitrile (0.1% formic acid) for separation. Quantify via multiple reaction monitoring (MRM) targeting m/z 304.5→259.3 for ω-3 AA . For isotopic tracing, deuterated analogs (e.g., ω-3 AA-d8) serve as internal standards . Validate methods with spike-recovery experiments (80–120% recovery acceptable) .

Advanced Research Questions

Q. How do ω-3 AA metabolites interact with cytochrome P450 (CYP) enzymes, and how can these interactions be experimentally modeled?

ω-3 AA competes with arachidonic acid (AA) for CYP2C/2J isoforms, producing antiarrhythmic epoxides (e.g., 17,18-EEQ). To study this:

  • Incubate hepatic/renal microsomes with ω-3 AA and NADPH.
  • Quantify epoxide metabolites via LC-MS/MS (e.g., 17,18-EEQ at m/z 317→299).
  • Compare kinetic parameters (Km, Vmax) with AA-derived epoxyeicosatrienoic acids (EETs) to assess competitive inhibition . Note: Membrane phospholipid replacement studies in animal models show ω-3 AA incorporation alters endogenous CYP metabolite ratios (e.g., EET/EEQ shifts from 87:13 to 27:55 in cardiac tissue) .

Q. What experimental strategies address contradictions in ω-3 AA’s pro- vs. anti-inflammatory effects?

Discrepancies arise from tissue-specific metabolism and dosage:

  • Dose-response studies : Test ω-3 AA at 0.1–100 µM in macrophage models (e.g., RAW 264.7) with LPS stimulation. Measure pro-inflammatory cytokines (IL-6, TNF-α) vs. resolvins (RvD1) via ELISA.
  • Temporal analysis : Profile lipid mediators (e.g., prostaglandins, leukotrienes) at 6h, 24h, and 48h post-treatment using targeted lipidomics .
  • Genetic models : Use COX-2 or LOX knockout cells to isolate metabolic pathways .

Q. How can researchers mitigate batch-to-batch variability in ω-3 AA Quant-PAK during longitudinal studies?

  • Purity verification : Require certificates of analysis (COA) with ≥98% purity and validate via LC-MS before use .
  • Standardized protocols : Pre-treat all batches with activated charcoal to remove peroxides.
  • Cross-calibration : Include a reference standard (e.g., NIST SRM 1597b) in each experiment to normalize data .

Methodological Considerations

Q. What controls are essential for ω-3 AA intervention studies in animal models?

  • Vehicle controls : Ethalone-treated groups (matching the solvent concentration in ω-3 AA solutions).
  • Isocaloric controls : Pair-fed diets to rule out caloric effects in feeding studies.
  • Stability controls : Monitor ω-3 AA degradation in chow via accelerated stability testing (40°C/75% RH for 30 days) .

Q. How should researchers design experiments to study ω-3 AA’s role in membrane remodeling?

  • Isotopic labeling : Administer ω-3 AA-d11 to track incorporation into phospholipids via MALDI-TOF .
  • Fluorescence imaging : Use alkyne-tagged ω-3 AA (e.g., arachidonic acid-alkyne) with click chemistry for spatial visualization in lipid rafts .
  • Membrane fluidity assays : Measure fluorescence polarization with DPH or Laurdan probes in treated vs. untreated cells .

Data Analysis and Reporting

Q. What statistical approaches are recommended for ω-3 AA dose-response studies with non-linear effects?

Use sigmoidal curve fitting (e.g., four-parameter logistic model) to calculate EC50/IC50. For hormetic responses (low-dose stimulation, high-dose inhibition), apply the Brain-Cousens model . Report 95% confidence intervals and use bootstrapping for small sample sizes.

Q. How can researchers validate ω-3 AA’s specificity in enzyme inhibition assays?

  • Competitive binding assays : Perform kinetic analyses with varying substrate (AA) and inhibitor (ω-3 AA) concentrations.
  • Structural modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to CYP2C9/2J2 active sites .
  • Mutagenesis : Test enzyme variants (e.g., CYP2C9 R108K) to confirm binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.